4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one - 1439903-14-6

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one

Catalog Number: EVT-3169420
CAS Number: 1439903-14-6
Molecular Formula: C9H12N2O
Molecular Weight: 164.20
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation reactions: These reactions utilize various starting materials like enaminones, β-ketoesters, and cyanoacetamides to construct the pyridin-2(1H)-one core. [, , ]
  • Nucleophilic substitution: Existing pyridin-2(1H)-ones can be further modified through nucleophilic substitution reactions at various positions on the ring, depending on the substituents present. []
Mechanism of Action
  • Receptor binding: Many pyridin-2(1H)-ones exhibit biological activity by binding to specific receptors, acting as agonists or antagonists. [, , ]
  • Enzyme inhibition: Some pyridin-2(1H)-ones can inhibit enzyme activity, interfering with specific biological pathways. [, ]
  • DNA intercalation: Certain pyridin-2(1H)-ones, particularly those with planar aromatic systems, can intercalate into DNA, potentially interfering with replication and transcription. []
Applications
  • Medicinal Chemistry:

    • As a scaffold for developing novel therapeutic agents targeting various diseases, including cancer, diabetes, and neurological disorders. [, , , ]
    • Exploring its potential as an antibacterial, antifungal, or antiviral agent. [, ]
  • Materials Science:

    • Exploring its ability to form coordination polymers with metal ions, leading to novel materials with unique properties. []

3-Amino-1-Methyl-1H-Pyridin-2-one (AMP)

Compound Description: 3-Amino-1-methyl-1H-pyridin-2-one (AMP) is investigated as an efficient bidentate N, O-directing group (DG) in Pd(II)-catalyzed coupling reactions. This research explores its use in C-H activation for synthesizing pyridone derivatives and arylated acid synthons. The study examines the impact of reaction conditions (temperature, solvent, reagent equivalence) and substrate variations on these late-stage functionalization reactions. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 (22), an orally bioavailable small molecule, functions as a selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2) kinase activity. [] This compound is being investigated for its potential in cancer treatment, specifically targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers.

6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: This compound is a pyridin-2(1H)-one derivative synthesized from the cyclization reaction of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with 4-methoxybenzaldehyde and ethyl cyanoacetate. It demonstrated moderate antioxidant activity (17.55% at 12 ppm) compared to ascorbic acid (82.71%) and also displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []

4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: Synthesized by the cyclization of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with 4-bromobenzaldehyde and ethyl cyanoacetate, this pyridin-2(1H)-one derivative exhibited higher antioxidant activity (79.05% at 12 ppm) compared to its structural analogs and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []

4-(4-Dimethylaminophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: This pyridin-2(1H)-one derivative, synthesized through a cyclization reaction involving 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, 4-dimethylaminobenzaldehyde, and ethyl cyanoacetate, exhibited notable antioxidant activity (67.28% at 12 ppm) and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []

1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one Derivatives

Compound Description: This class of compounds was synthesized through a multistep process involving the incorporation of a propargyl group into the nitrogen atom of pyridinones and subsequent click cycloaddition reactions with aryl azide derivatives. [] These compounds represent a novel class of structures with potential applications in medicinal chemistry.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 (compound 19) is a novel, irreversible epidermal growth factor receptor (EGFR) inhibitor with potent activity against both primary EGFR mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. [] This compound has shown promise in preclinical studies for treating EGFR mutant-driven non-small cell lung cancer.

4-Amino-3-carboxamide disubstituted pyridine-2(1H)-ones

Compound Description: These compounds represent a class of kinase hinge-binder motifs, specifically targeting the hinge region of protein kinases. [] The development of these compounds often requires extensive route scouting and optimization due to synthetic challenges.

Naphthyridin-2(1H)-one Derivatives

Compound Description: Synthesized from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives using sodium azide or azidotrimethylsilane under microwave irradiation, these compounds are formed through a cycloaddition-ring expansion reaction. [] This method offers a novel route for synthesizing naphthyridin-2(1H)-ones, which are valuable building blocks in medicinal chemistry.

4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one (PF-4171455)

Compound Description: PF-4171455 (1) is a Toll-like receptor 7 (TLR7) agonist, meaning it activates TLR7 to elicit an immune response. [] This compound has potential applications in antiviral and anticancer therapies. The paper focuses on developing a scalable process for its synthesis, which was initially challenging due to the need for safe and practical large-scale production.

2-(Pyridin-2-yl)-1H-benzimidazole Derivatives

Compound Description: This class of compounds, including 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole and 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole, was synthesized and characterized for its potential biological activities. [] One of the derivatives, the fluorophenoxy derivative, displayed promising antimicrobial activity against Gram-positive bacteria.

2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes

Compound Description: These complexes were synthesized using the CuAAC "click" reaction, a highly efficient and versatile method for connecting molecular building blocks. [] The Ru(II) complex, in particular, exhibited significant cytotoxic activity against various cancer cell lines (MCF-7, HeLa, U87MG) while showing less toxicity toward the normal cell line (HEK-293).

1-Hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LOH,OH)

Compound Description: LOH,OH, an ESIPT-capable imidazole derivative, possesses both proton acceptor and proton donor properties within its imidazole moiety. [] The compound displays luminescence in the solid state, emitting in the orange region.

4-(2-Hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LH,OH)

Compound Description: LH,OH is a monohydroxy congener of LOH,OH, synthesized through a selective reduction reaction. [] Unlike LOH,OH, it lacks a hydroxyl group in its imidazole moiety, leading to distinct luminescence properties. LH,OH exhibits luminescence in the light green region.

4-Amino-3-pyridinioquinolin-2(1H)-one chlorides

Compound Description: These compounds are synthesized through the reaction of N-(chloroacetyl)anthranilonitriles with pyridines. They can be further modified to produce pyrido[1',2' : 1,2]imidazo[5,4-c]-quinolin-6(5H)-ones or 3,4-diaminoquinolin-2(1H)-ones depending on the reaction conditions. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound, crystallized as its hydrochloride salt, has a structure similar to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives

Compound Description: This series of compounds was designed as potential melanin-concentrating hormone receptor 1 (MCHR1) antagonists with an aim to improve safety profiles. [] The research led to the discovery of potent and orally bioavailable MCHR1 antagonists such as 4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one (10a).

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Compound Description: BMS-903452 (42) is an antidiabetic clinical candidate that acts as a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. [] Preclinical studies have demonstrated its efficacy in both acute and chronic models of diabetes by stimulating glucose-dependent insulin release and promoting the secretion of glucagon-like peptide-1 (GLP-1).

4-Amino-3-(pyridin-2-yl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazole

Compound Description: This compound served as the basis for creating new one- and two-dimensional CuII coordination polymers, highlighting the impact of ligand coordination orientation on polymeric structures. [] The study involved reacting this compound with copper salts under varying conditions to obtain diverse coordination polymers with distinct structural motifs.

4-Amino-5-fluoropyrimidin-2(1H)-one (5-Fluorocytosine)

Compound Description: This compound, commonly known as 5-fluorocytosine, is an antifungal medication used to treat serious infections caused by susceptible fungi. [] It is often used in combination with other antifungal agents for synergistic effects.

4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one

Compound Description: This compound exists in two polymorphic forms, both crystallizing in the space group P2(1)/c. [] Polymorphism refers to the ability of a solid material to exist in more than one crystal structure, which can affect its physical and chemical properties.

4-Amino-1-benzyl-2-(methylsulfanyl)-5-nitrosopyrimidin-6(1H)-one

Compound Description: This compound forms C(5)C(6)[R(1)(2)(5)] chains of rings in its crystal structure due to the formation of N-H···(N,O) hydrogen bonds. [] This compound highlights the role of intermolecular interactions in influencing crystal packing.

4-Amino-6-benzyloxy-2-(methylsulfanyl)pyrimidine

Compound Description: This compound demonstrates a distinct crystal structure characterized by a sheet of alternating R(2)(2)(8) and R(6)(6)(28) rings, formed through a combination of N—H···N and N—H···O hydrogen bonds. [] This unique arrangement distinguishes its structural features from its isomers.

[2′,5′-Bis-O-(tert-butyldimethylsilyl)-3′-spiro-5″-(4″-amino-1″,2″-oxathiole-2″,2″-dioxide)]-β-D-pentofuranosyl Derivatives (TSAO Analogues)

Compound Description: TSAO analogues represent a class of nucleoside analogues that act as highly specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). [] These compounds target the nonsubstrate binding site of HIV-1 RT and exhibit a distinct resistance profile compared to other nonnucleoside RT inhibitors.

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

Compound Description: These 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, incorporate oxadiazole and pyridine moieties. [] These compounds exhibited potent antimicrobial activities, including activity against Mycobacterium tuberculosis.

4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one Lactic Acid Salts

Compound Description: This compound exists in various crystalline forms and solvates, each with unique physicochemical properties. [, ] This compound inhibits receptor VEGFR2 and FGER3 activity, making it a potential candidate for cancer treatment.

Pyridin-2(1H)-one Derivatives Synthesized from Enamine 1

Compound Description: These derivatives, including compounds 5a-f and 8a-f, are synthesized through reactions involving enamine 1 and aromatic amines. [] The reaction conditions, particularly the temperature, influence the selectivity and yield of the desired pyridin-2(1H)-one products.

(Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one

Compound Description: This compound, crystallized in the triclinic system with space group P1, exhibits good anti-HBV (hepatitis B virus) activity. [] Its crystal structure reveals the presence of hydrogen bonds that contribute to its stability.

Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds

Compound Description: These novel compounds, designed as chemically stable and orally active inhibitors of the MDM2-p53 interaction, represent a significant advancement. [] Unlike previous spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffolds, these compounds demonstrate enhanced chemical stability by resisting epimerization.

4-Amino-3,5-difluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone (16)

Compound Description: Compound 16 is a fluorine-substituted deaza analogue of 5-azacytidine (AZC), designed and synthesized to explore its antitumor activity. []

4-Amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone (17)

Compound Description: Compound 17, a fluorine-substituted deaza analogue of 5-azacytidine (AZC), exhibited some activity against L1210 lymphocytic leukemia in mice. []

4-Amino-5-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone (18)

Compound Description: This compound represents another fluorine-substituted deaza analogue of 5-azacytidine (AZC), synthesized and evaluated for its potential antitumor activity. []

4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-3,5-difluoro-2(1H)-pyridinone (25)

Compound Description: Compound 25 is a fluorine-substituted deaza analogue of 5-aza-2'-deoxycytidine (dAZC) synthesized and investigated for its antitumor properties. []

4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-3-fluoro-2(1H)-pyridinone (26)

Compound Description: As a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC), compound 26 was synthesized and assessed for its potential as an antitumor agent. []

4-Amino-1-(2-deoxy-α-D-erythro-pentofuranosyl)-3,5-difluoro-2(1H)-pyridinone (27)

Compound Description: This compound is a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC) synthesized and investigated for its antitumor activity. []

4-Amino-1-(2-deoxy-α-D-erythro-pentofuranosyl)-3-fluoro-2(1H)-pyridinone (28)

Compound Description: Compound 28, a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC), was synthesized and explored for its potential antitumor properties. []

4-Amino-3-fluoro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2(1H)-pyridinone (29)

Compound Description: Compound 29 is an acetylated derivative of compound 17, designed as a potential prodrug. [] Prodrugs are inactive or less active forms of a drug that are converted to their active forms within the body.

4-(4-Substituted Phenyl)-5,6-Disubstituted-1-(4-Substituted Phenylthiazol-2-yl)Pyridin-2(1H)-one Derivatives

Compound Description: This series of compounds, derived from citric acid through a multistep synthesis, was evaluated for their antibacterial activity. [] The study involved exploring various substituents on the phenyl and thiazole rings to investigate their impact on biological activity.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor, demonstrating potent pulmonary vasodilator effects. [] Preclinical studies in rats revealed its efficacy in decreasing pulmonary arterial pressure, particularly under conditions of increased pulmonary vascular resistance.

1-(4-Chlorophenacyl)-4-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2(1H)-one

Compound Description: This compound, with its structure characterized by X-ray crystallography, features a pyridin-2(1H)-one ring fused to a cycloheptene ring. [] The study provides insights into the conformational preferences and intermolecular interactions of this compound in the solid state.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel, potent, and orally active dual antagonist of adenosine A1 and A2A receptors. [] It exhibits therapeutic potential for Parkinson's disease and cognitive disorders by blocking the activity of both A1 and A2A receptors in the brain.

1-Amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones

Compound Description: These compounds were synthesized through a one-step cyclocondensation reaction involving substituted isoflavones and cyanoacetohydrazide. [] The reaction conditions were optimized to favor the formation of 1-amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones over other potential byproducts.

6,7-Diaryl-4-cyano-3-hydroxy-1H-[1,2]diazepines

Compound Description: These compounds were obtained as byproducts during the synthesis of 1-amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones from isoflavones. [] The formation of these diazepines instead of the desired pyridinones underscores the influence of reaction conditions on product selectivity in organic synthesis.

3-Amino-4-hydroxyquinolin-2(1H)-one Derivatives (Aminocarbostyrils)

Compound Description: Aminocarbostyrils were synthesized through a multistep reaction involving methyl isocyanoacetate and isatoic anhydrides, with oxazolo[4,5-c]quinolin-4(5H)-ones as intermediates. [] These compounds exhibited

Properties

CAS Number

1439903-14-6

Product Name

4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one

IUPAC Name

4-amino-1-(cyclopropylmethyl)pyridin-2-one

Molecular Formula

C9H12N2O

Molecular Weight

164.20

InChI

InChI=1S/C9H12N2O/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6,10H2

InChI Key

NRWQAICWESUEPT-UHFFFAOYSA-N

SMILES

C1CC1CN2C=CC(=CC2=O)N

Canonical SMILES

C1CC1CN2C=CC(=CC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.